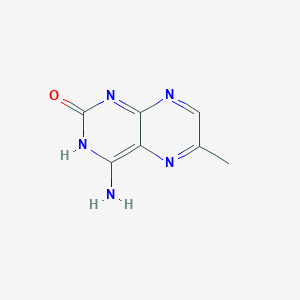
4-Amino-6-methylpteridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methylpteridin-2(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group at the 4-position and a methyl group at the 6-position on the pteridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpteridin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4,5-triaminopyrimidine, the compound can be synthesized by reacting it with formic acid and formaldehyde under reflux conditions. This method ensures the formation of the pteridine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Amino-6-methylpteridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinonoid derivatives, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.
科学的研究の応用
4-Amino-6-methylpteridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antifolate drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-Amino-6-methylpteridin-2(3H)-one involves its interaction with specific enzymes and receptors in biological systems. The amino group at the 4-position and the methyl group at the 6-position play crucial roles in its binding affinity and specificity. The compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyridine: Similar in structure but lacks the pteridine ring.
6-Methylpterin: Similar pteridine structure but without the amino group at the 4-position.
4-Amino-2,6-dimethylpyrimidine: Contains both amino and methyl groups but in a pyrimidine ring.
Uniqueness
4-Amino-6-methylpteridin-2(3H)-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its significance in biological systems make it a valuable compound for research and industrial applications.
特性
CAS番号 |
89792-49-4 |
|---|---|
分子式 |
C7H7N5O |
分子量 |
177.16 g/mol |
IUPAC名 |
4-amino-6-methyl-3H-pteridin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13) |
InChIキー |
XSYFTQXDJHQAHC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(NC(=O)N=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)



![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
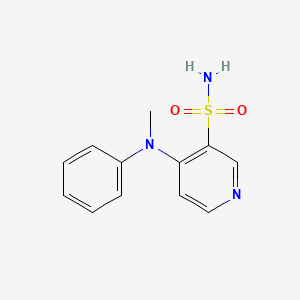

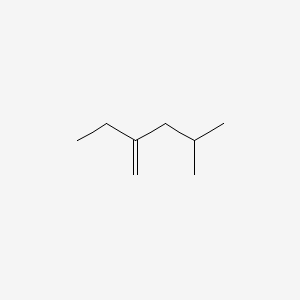
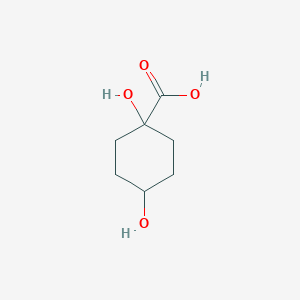
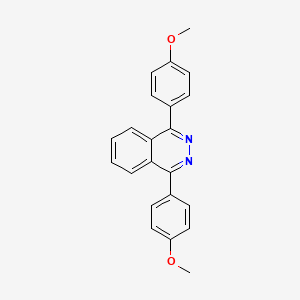

![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)
![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
